molecular formula C21H24N2O B7464457 (2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone

(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone

Cat. No. B7464457
M. Wt: 320.4 g/mol
InChI Key: NJTMGXZTWDKQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone, also known as MDPV, is a synthetic psychoactive drug that belongs to the cathinone class of compounds. It was first synthesized in the 1960s, and its use has become increasingly popular in recent years. MDPV is known for its powerful stimulant effects, and it has been linked to a number of adverse health effects, including addiction, psychosis, and even death.

Mechanism of Action

(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone acts as a potent reuptake inhibitor of the monoamine neurotransmitters dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the drug's stimulant effects, as well as its potential for addiction.
Biochemical and Physiological Effects:
The use of this compound has been linked to a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as changes in mood, behavior, and cognitive function. These effects can be both acute and long-term, and may lead to a range of health problems if left untreated.

Advantages and Limitations for Lab Experiments

(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone has several advantages as a research tool, including its potent and specific effects on the brain and its ability to induce addiction-like behaviors in animal models. However, its potential for abuse and addiction, as well as its limited availability, can make it difficult to use in certain research contexts.

Future Directions

There are many potential future directions for research on (2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone, including further investigation into its mechanisms of action, its potential as a treatment for addiction and other neurological disorders, and its effects on different populations and demographics. Additionally, researchers may seek to develop new analogs and derivatives of this compound that could have improved therapeutic potential and reduced risk of adverse effects.

Synthesis Methods

(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone is typically synthesized through a multi-step process that involves the reaction of various chemicals and reagents. The exact synthesis method can vary depending on the specific laboratory and conditions used, but it generally involves the use of organic solvents and specialized equipment. Due to the complexity of the synthesis process, this compound is not widely available for commercial use and is primarily used for research purposes.

Scientific Research Applications

(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone has been the subject of numerous scientific studies over the years, with researchers investigating its effects on the brain and body. Some of the most notable research applications of this compound include its use in animal models to study the mechanisms of addiction and its potential as a treatment for certain neurological disorders.

properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-16-15-18-7-3-4-8-20(18)23(16)21(24)17-9-11-19(12-10-17)22-13-5-2-6-14-22/h3-4,7-12,16H,2,5-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTMGXZTWDKQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.